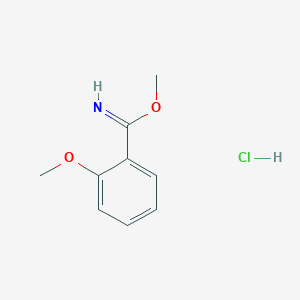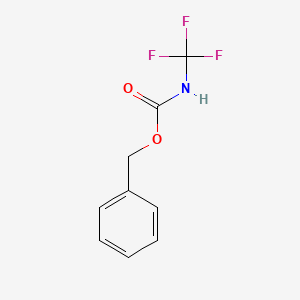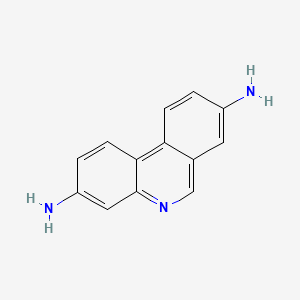
3,8-Phenanthridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Phenanthridinediamine, also known as 6-Phenyl-3,8-phenanthridinediamine, is an organic compound with the molecular formula C19H15N3. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Phenanthridinediamine typically involves the reaction of phenanthridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 6-phenylphenanthridine with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out at elevated temperatures and may require the use of solvents such as chloroform, dichloromethane, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Phenanthridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted phenanthridine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used in the synthesis of rigid polyamides and other polymers.
Biology: The compound has been investigated for its ability to bind to DNA, making it useful in studying DNA interactions and as a potential therapeutic agent.
Medicine: Research has shown that 3,8-Phenanthridinediamine possesses anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of photonic and optical materials.
Wirkmechanismus
The mechanism of action of 3,8-Phenanthridinediamine involves its ability to bind to DNA through non-specific interactions along the DNA exterior. This binding can interfere with DNA replication and transcription processes, leading to its anti-tumor and anti-viral effects. The compound’s interaction with DNA is primarily driven by dispersion energy and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: The parent compound of 3,8-Phenanthridinediamine, known for its use in the synthesis of various derivatives.
Acridine: Another nitrogen-containing heterocyclic compound with similar DNA-binding properties.
Phenanthroline: A related compound used in coordination chemistry and as a ligand in metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its binding affinity to DNA and its potential therapeutic properties. Its ability to form rigid polyamides also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62895-36-7 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
phenanthridine-3,8-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-1-3-11-8(5-9)7-16-13-6-10(15)2-4-12(11)13/h1-7H,14-15H2 |
InChI-Schlüssel |
VCMXTRFQUNHTFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC(=CC3=NC=C2C=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



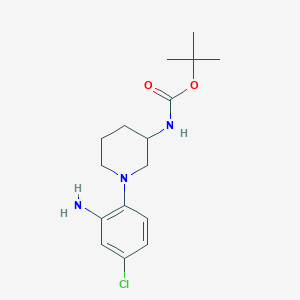
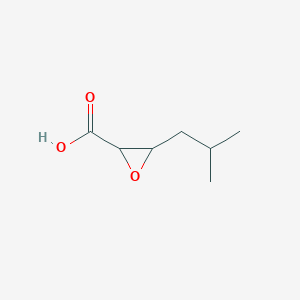
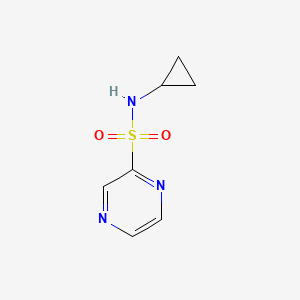

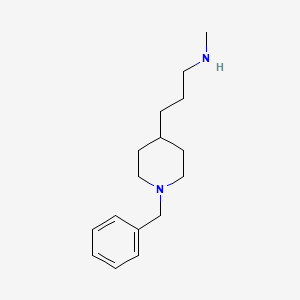
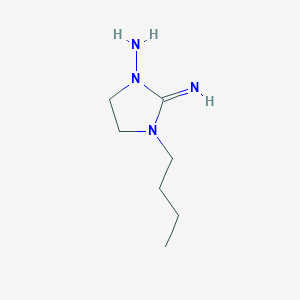
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
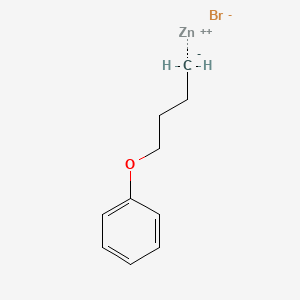
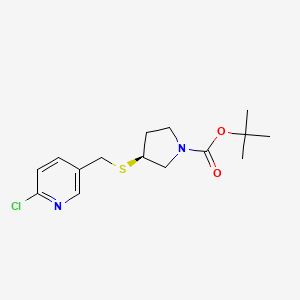

![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
